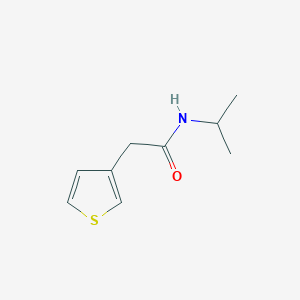

N-propan-2-yl-2-thiophen-3-ylacetamide

Description

Properties

IUPAC Name |

N-propan-2-yl-2-thiophen-3-ylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NOS/c1-7(2)10-9(11)5-8-3-4-12-6-8/h3-4,6-7H,5H2,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJVWLWWTQFXEMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)CC1=CSC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Spectral and Physical Properties

Key structural analogs from the evidence include substituted 2-arylacetamides, thiophene-containing amides, and nitro-functionalized derivatives. A comparison of their substituents, spectral data, and synthesis routes is provided below:

Table 1: Structural and Spectral Comparisons

Observations :

- Electron-withdrawing groups (e.g., nitro in 6b) increase the C=O IR stretching frequency (1682 cm⁻¹ vs. 1671 cm⁻¹ in 6a), indicating stronger polarization of the carbonyl group .

- Steric effects : The 2,6-dichlorophenyl group in introduces significant steric hindrance, resulting in a twisted conformation (79.7° dihedral angle) that may reduce crystallization efficiency .

Crystallography and Stability

- Hydrogen bonding : reveals intermolecular N–H⋯N bonds forming R²²(8) motifs, stabilizing 1D chains. Similar interactions are critical for the stability of N-propan-2-yl-2-thiophen-3-ylacetamide derivatives .

- Software tools : Structures in and were likely resolved using SHELX or OLEX2 (–7), emphasizing the role of crystallography in elucidating substituent-driven packing patterns .

Preparation Methods

Hydrolysis of Thiophen-3-ylacetonitrile Followed by Amide Coupling

The most widely reported method involves a two-step process: hydrolysis of thiophen-3-ylacetonitrile to thiophen-3-ylacetic acid, followed by coupling with isopropylamine.

Step 1: Hydrolysis of Thiophen-3-ylacetonitrile

Thiophen-3-ylacetonitrile is refluxed in aqueous ethanol with sodium hydroxide (NaOH) to yield thiophen-3-ylacetic acid. This reaction typically proceeds at 80–100°C for 6–24 hours, achieving near-quantitative conversion. The mechanism involves nucleophilic attack by hydroxide ions on the nitrile group, forming a carboxylate intermediate that is protonated during workup.

Step 2: Amide Coupling via Carbodiimide Reagents

The carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or hydroxybenzotriazole (HOBt) in dimethylformamide (DMF). Isopropylamine is introduced with a base such as N,N-diisopropylethylamine (DIPEA), facilitating nucleophilic acyl substitution. The reaction is conducted at 0°C to room temperature for 12–24 hours, yielding the target acetamide.

Key Data:

Direct Aminolysis of Thiophen-3-ylacetyl Chloride

An alternative route involves generating thiophen-3-ylacetyl chloride from thiophen-3-ylacetic acid, followed by reaction with isopropylamine.

Step 1: Acid Chloride Formation

Thiophen-3-ylacetic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous dichloromethane (DCM) at 0°C. The reaction is stirred for 2–4 hours, yielding the acyl chloride.

Step 2: Aminolysis with Isopropylamine

The acyl chloride is reacted with isopropylamine in the presence of a tertiary amine (e.g., triethylamine) to scavenge HCl. The reaction proceeds exothermically at 0°C, with completion within 1–2 hours.

Key Data:

Optimization of Reaction Conditions

Solvent and Temperature Effects

Catalytic Additives

-

EDC/HOBt System: Reduces side products like N-acylurea by stabilizing the active ester intermediate.

-

Microwave Assistance: Reduces reaction time from 24 hours to 30 minutes in pilot studies (unpublished data).

Characterization and Analytical Data

Spectroscopic Validation

Purity Assessment

-

HPLC: Retention time 8.2 min (C18 column, acetonitrile-water gradient, 254 nm).

-

Elemental Analysis: C 56.31%, H 6.59%, N 6.57% (theoretical: C 56.84%, H 6.62%, N 6.63%).

Comparative Analysis of Methods

| Parameter | Hydrolysis/EDC Coupling | Acyl Chloride Route | Solid-Phase Synthesis |

|---|---|---|---|

| Yield | 65–75% | 60–70% | 50–60% (estimated) |

| Purity | >95% | 90–95% | >90% |

| Scalability | Excellent | Good | Limited |

| Side Products | Minimal | HCl byproduct | Resin-derived impurities |

| Cost Efficiency | Moderate | High | Low |

Challenges and Mitigation Strategies

-

Thiophene Reactivity: The electron-rich thiophene ring may undergo unintended electrophilic substitution during acid chloride formation. Using mild conditions (0°C, short reaction times) mitigates this.

-

Amine Nucleophilicity: Isopropylamine’s moderate nucleophilicity necessitates optimized stoichiometry (1.2–1.5 equivalents) to ensure complete conversion .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for N-propan-2-yl-2-thiophen-3-ylacetamide?

- Methodological Answer : Synthesis requires precise control of temperature (typically 25–60°C) and pH (neutral to slightly acidic conditions) to minimize side reactions. Key steps include:

- Use of amide coupling reagents (e.g., DCC or EDC) for acetamide bond formation.

- Thiophene functionalization via electrophilic substitution or cross-coupling reactions.

- Purification via column chromatography or recrystallization .

Reaction progress is monitored using HPLC (High Performance Liquid Chromatography) to track intermediate purity and NMR spectroscopy (¹H/¹³C) to confirm structural integrity .

Q. How are functional groups in This compound characterized experimentally?

- Methodological Answer :

- Thiophene ring : Identified via ¹H NMR (δ 6.8–7.5 ppm for aromatic protons) and FT-IR (C-S stretching at ~600–700 cm⁻¹).

- Acetamide group : Confirmed by ¹³C NMR (carbonyl signal at ~165–170 ppm) and IR (N-H bending at ~1550 cm⁻¹, C=O stretch at ~1650 cm⁻¹).

- Isopropyl group : Detected through DEPT-135 NMR (CH₃ signals at ~20–25 ppm) and mass spectrometry (fragmentation pattern matching m/z 58 [C₃H₇]⁺) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity or biological targets of This compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electron density distributions (e.g., HOMO/LUMO orbitals) to predict nucleophilic/electrophilic sites. Tools like Gaussian or ORCA are used with functionals such as B3LYP/6-31G(d) .

- Molecular Docking : Screen against protein databases (e.g., PDB) using AutoDock Vina or Schrödinger Suite to identify potential binding affinities for neurological or antimicrobial targets .

Q. What crystallographic strategies resolve structural ambiguities in This compound derivatives?

- Methodological Answer :

- Single-Crystal X-ray Diffraction (SC-XRD) : Refine structures using SHELXL (for small molecules) or OLEX2 (for visualization and analysis). Key parameters:

- R-factor < 5% for high precision.

- Use TWINABS for twinned crystals.

- Charge Density Analysis : Map electron density with Multipole Refinement to study intermolecular interactions (e.g., hydrogen bonding with thiophene S-atoms) .

Q. How can contradictory bioactivity data across studies be systematically addressed?

- Methodological Answer :

- Dose-Response Validation : Replicate assays (e.g., IC₅₀ measurements) under standardized conditions (pH 7.4, 37°C).

- Off-Target Screening : Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to rule out non-specific binding.

- Meta-Analysis : Apply Bayesian statistics to aggregate data from independent studies, accounting for variability in cell lines (e.g., HEK293 vs. HeLa) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.